molecular formula C13H18O3 B13269008 [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol

Cat. No.: B13269008
M. Wt: 222.28 g/mol
InChI Key: PRGUJOQHSSKUNT-AAEUAGOBSA-N
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Description

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O3 It is characterized by the presence of a methoxyphenyl group attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-methoxybenzaldehyde with a chiral oxirane in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.

    (2S)-2-[(4R,5R)-5-[(Dimethylamino)methyl]-8-[(3-methoxyphenyl)ethynyl]-4-methyl-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol: A compound with similar structural features and potential biological activities.

Uniqueness

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both methoxy and oxane groups. This combination of features makes it a valuable compound for the synthesis of chiral molecules and the investigation of its biological activities.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[(2S,5R)-5-(3-methoxyphenyl)oxan-2-yl]methanol

InChI

InChI=1S/C13H18O3/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13-/m0/s1

InChI Key

PRGUJOQHSSKUNT-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CO

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(OC2)CO

Origin of Product

United States

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